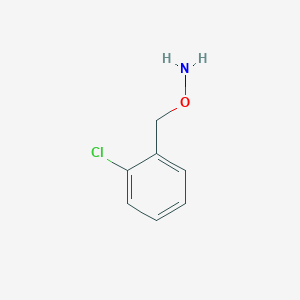

O-(2-Chlorobenzyl)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-(2-Chlorobenzyl)hydroxylamine is an organic compound with the chemical formula C7H8ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2-chlorobenzyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

O-(2-Chlorobenzyl)hydroxylamine can be synthesized through several methods. One common method involves the alkylation of hydroxylamine with 2-chlorobenzyl chloride. The reaction typically takes place in an aqueous medium with the presence of a base such as sodium hydroxide. The reaction mixture is heated to around 55-65°C to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then refined and dried to meet industrial standards .

Analyse Des Réactions Chimiques

Nucleophilic Reactions with Carbonyl Compounds

O-(2-Chlorobenzyl)hydroxylamine reacts with aldehydes and ketones to form stable oxime derivatives. This reaction is critical in analytical chemistry for detecting carbonyl-containing compounds . For example:

RC=O+O-(2-Cl-Benzyl)-ONH2→RC=N-O-(2-Cl-Benzyl)+H2O

The reaction proceeds under mild acidic or neutral conditions, with the hydroxylamine acting as a nucleophile attacking the electrophilic carbonyl carbon.

Benzylation and Alkylation Reactions

The compound participates in regioselective benzylation reactions. Studies on structurally similar hydroxylamine-O-sulfonates demonstrate that reactions with benzyl halides occur preferentially at the exocyclic nitrogen atom (N2) under frontier orbital control . For instance:

O-(2-Cl-Benzyl)-ONH2+Benzyl-X→N2-Benzylated Product

Key Data :

-

Regioselectivity : Quantum chemical calculations show that N2-substituted products are favored by 2.5 kcal/mol over N1-substituted isomers .

-

Reaction Conditions : Typically conducted in polar aprotic solvents (e.g., DMF) with mild bases.

Cyclization with Carbon Disulfide

This compound undergoes cyclization reactions with carbon disulfide (CS2) to form heterocyclic compounds. The reaction pathway depends on solvent and base :

| Condition | Product Formed | Yield |

|---|---|---|

| DMF + Triethylamine | 6,7-Dihydro-5H-imidazo[2,1-c] thiadiazole-3-thione | 75–85% |

| Aqueous NaOH | 7,8-Dihydroimidazo[1,2-c] thiadiazine-2,4(6H)-dithione | 60–70% |

These reactions involve tandem nucleophilic addition and electrophilic amination steps, leading to fused thiadiazole or thiadiazine rings .

Enzyme Inhibition via Heme-Iron Binding

While primarily a biochemical interaction, this compound inhibits heme-containing enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) by coordinating with the iron center . Selectivity studies against other heme enzymes reveal:

| Enzyme | IC50 (μM) | Fold Selectivity vs. IDO1 |

|---|---|---|

| IDO1 | 0.31–0.33 | 1x |

| CYP3A4 | 7.2–15 | 22–48x |

| Catalase | >100 | >300x |

This selectivity profile underscores its potential as a targeted therapeutic agent .

Stability and Handling

Applications De Recherche Scientifique

Pharmaceutical Development

O-(2-Chlorobenzyl)hydroxylamine plays a crucial role in the synthesis of pharmaceuticals, particularly in the development of antihypertensive and anti-inflammatory drugs. Its structure allows for modifications that enhance biological activity and therapeutic efficacy. The compound's derivatives have been explored for their potential as inhibitors of key enzymes involved in disease pathways, such as indoleamine 2,3-dioxygenase-1 (IDO1), which is a target for cancer and chronic viral infections .

Case Study: IDO1 Inhibition

In a study focused on IDO1 inhibitors, various derivatives of O-benzylhydroxylamine were synthesized and tested. The most potent compounds exhibited nanomolar-level cell-based potency with minimal toxicity, highlighting their potential as therapeutic agents .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, enabling chemists to construct complex molecules with precision. It is utilized in various reactions, including the formation of oximes and hydroxamic acids, which are critical intermediates in drug synthesis .

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Product Type | Application |

|---|---|---|

| N-Oxidation | Hydroxamic acids | Anticancer agents |

| Oxime formation | Aldoximes | Intermediates in drug synthesis |

| Beckmann rearrangement | Amides | Synthesis of pharmaceuticals |

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying amines and aldehydes. Its ability to form stable derivatives makes it valuable for quality control in manufacturing processes .

Case Study: Analytical Method Development

A method was developed using this compound for the quantification of aldehydes in various samples. The results demonstrated high sensitivity and specificity, making it a reliable tool for industrial applications .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme mechanisms and interactions. Its derivatives have been instrumental in uncovering new biological pathways and potential therapeutic targets .

Data Table: Biochemical Applications of this compound

| Application Area | Specific Use | Findings |

|---|---|---|

| Enzyme Mechanisms | IDO1 inhibition | Potent inhibitors identified |

| Pathway Exploration | Study of metabolic pathways | New targets for drug development |

Mécanisme D'action

The mechanism of action of O-(2-Chlorobenzyl)hydroxylamine involves its ability to act as a nucleophile. The hydroxylamine group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. This nucleophilic behavior is crucial in its applications in organic synthesis and biological studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

O-Benzylhydroxylamine: Similar structure but lacks the chlorine atom on the benzyl group.

O-tert-Butylhydroxylamine: Contains a tert-butyl group instead of a benzyl group.

O-(4-Nitrobenzyl)hydroxylamine: Contains a nitro group on the benzyl ring.

Uniqueness

O-(2-Chlorobenzyl)hydroxylamine is unique due to the presence of the chlorine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific synthetic applications where the chlorine atom can participate in further chemical transformations .

Activité Biologique

O-(2-Chlorobenzyl)hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and cancer therapy. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is classified as an alkylhydroxylamine, characterized by the presence of a hydroxylamine functional group attached to a chlorobenzyl moiety. Its structure allows it to participate in various chemical reactions, including oxidation and substitution, which are relevant for its biological applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It can bind to the active sites of specific enzymes, thereby blocking their activity. The hydroxylamine group can also engage in redox reactions, influencing metabolic pathways crucial for cellular functions .

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) : This enzyme is involved in immune regulation and tumor progression. O-benzylhydroxylamine derivatives, including those with halogen substitutions like this compound, have demonstrated potent inhibitory effects on IDO1, making them promising candidates for cancer therapy .

- Antitumor Activity : In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For example, modifications to the hydroxylamine structure have led to enhanced potency against resistant cancer cell lines .

Table 1: Summary of Biological Activities

| Compound | Target Enzyme | IC50 (nM) | Notes |

|---|---|---|---|

| O-benzylhydroxylamine | IDO1 | <100 | Potent inhibitor with low toxicity |

| This compound | EGFR | 7.2 | Effective against osimertinib-resistant cells |

| Hydroxylamine derivatives | Various | Varies | Broad spectrum of enzyme inhibition |

Case Study: Inhibition of IDO1

A study conducted by researchers focused on the structure-activity relationship (SAR) of hydroxylamines. They found that O-benzylhydroxylamine and its derivatives exhibited sub-micromolar inhibition of IDO1. The introduction of halogen substituents significantly improved the potency and selectivity of these compounds .

Case Study: Antitumor Efficacy

In another investigation involving non-small-cell lung cancer (NSCLC), a derivative of hydroxylamine was shown to induce tumor regression in patient-derived xenograft models. The compound demonstrated excellent brain penetration and was effective against resistant mutations, indicating its potential as a therapeutic agent in challenging cancer cases .

Propriétés

IUPAC Name |

O-[(2-chlorophenyl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWMBNQCKBRAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.